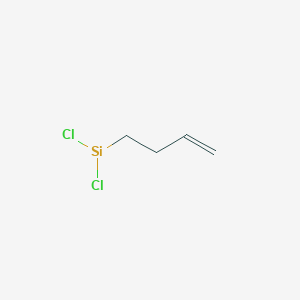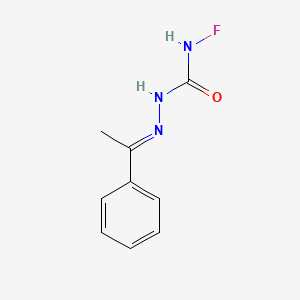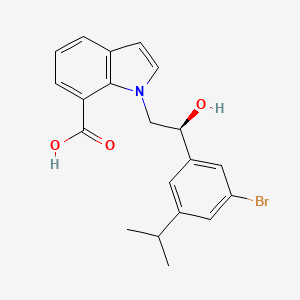
1-(5-Ethyl-2-iodophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethyl-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propanone moiety
准备方法
The synthesis of 1-(5-Ethyl-2-iodophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 5-ethyl-2-phenylpropan-1-one, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination or the use of catalytic systems to enhance the reaction rate and yield. These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
化学反应分析
1-(5-Ethyl-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-ethyl-2-azidophenyl)propan-1-one, while reduction with sodium borohydride would produce 1-(5-ethyl-2-iodophenyl)propan-1-ol .
科学研究应用
1-(5-Ethyl-2-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a radiolabeled tracer in biological studies due to the presence of the iodine atom, which can be isotopically labeled with iodine-125 or iodine-131.
作用机制
The mechanism of action of 1-(5-Ethyl-2-iodophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate the formation of covalent bonds with these targets, leading to changes in their activity or function. The propanone moiety may also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s effects .
相似化合物的比较
1-(5-Ethyl-2-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Ethyl-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-(5-Ethyl-2-chlorophenyl)propan-1-one: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart. Chlorine-substituted compounds are often used in different synthetic applications due to their stability.
1-(5-Ethyl-2-fluorophenyl)propan-1-one: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s properties.
属性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC 名称 |
1-(5-ethyl-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-10(12)9(7-8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
ZZXLTJZIGIFWGU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)I)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




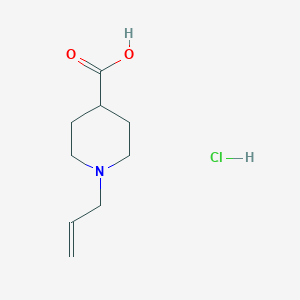
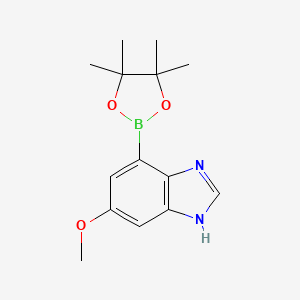
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
